Rivastigmine N-Oxide (chemical name: (S)-1-(3-((ethyl(methyl)carbamoyl)oxy)phenyl)-N,N-dimethylethan-1-amine oxide; CAS: 1369779-37-2) represents a structurally modified derivative of the parent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor rivastigmine. Its molecular formula is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 g/mol, reflecting the addition of an oxygen atom to the tertiary amine group of rivastigmine (C₁₄H₂₂N₂O₂, MW: 250.34 g/mol) [1] [4]. This structural alteration occurs at the dimethylaminoethyl moiety, converting it into a polar N-oxide functional group. The compound retains the (S)-stereochemistry at the chiral center, a critical feature for its biological interactions, as confirmed by its specific rotation and SMILES notation (C@HN+(C)[O-]) [4] [7].
The N-oxide modification significantly alters physicochemical properties. Rivastigmine N-Oxide exhibits higher water solubility than rivastigmine due to its zwitterionic nature and enhanced polarity. It remains soluble in organic solvents like chloroform and dichloromethane, facilitating its isolation and analytical characterization [1]. Its predicted pKa of 4.30 ± 0.40 suggests partial protonation under physiological conditions, influencing membrane permeability and blood-brain barrier penetration [1] [7]. Synthetically, Rivastigmine N-Oxide is produced through chemical oxidation of rivastigmine using peroxides or enzymatic catalysis, though detailed industrial protocols remain proprietary [4].
Table 1: Structural and Chemical Properties of Rivastigmine N-Oxide vs. Rivastigmine
Property | Rivastigmine N-Oxide | Rivastigmine |
---|---|---|
Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₂₂N₂O₂ |
Molecular Weight (g/mol) | 266.34 | 250.34 |
CAS Number | 1369779-37-2 | 123441-03-2 |
Key Functional Groups | Carbamate, N-oxide | Carbamate, tertiary amine |
Solubility | Chloroform, DCM, water | Limited water solubility |
pKa (Predicted) | 4.30 ± 0.40 | 8.89 |
As a cholinesterase inhibitor derivative, Rivastigmine N-Oxide is classified pharmacologically as a potential metabolite rather than a therapeutically optimized analog. Its primary research significance lies in its role as an impurity (designated "Rivastigmine Impurity 16" or "Impurity 10") during rivastigmine manufacturing and storage [1]. Analytical standards (e.g., TRC-R540900) are commercially available for quality control in pharmaceutical formulations, with technical-grade purity ≥98% [4]. Unlike rivastigmine, which demonstrates pseudo-irreversible inhibition of AChE/BuChE via carbamylation, the N-oxide’s inhibitory potency remains understudied. However, molecular docking analyses of analogous N-oxide compounds suggest retained enzyme-binding capacity due to interactions with catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of cholinesterases [6].
N-Oxidation represents a minor but significant phase I metabolic pathway for tertiary amines, catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes, notably flavin-containing monooxygenases (FMO). Rivastigmine N-Oxide is postulated to form via this route, though rivastigmine undergoes predominantly hydrolytic metabolism (95%) mediated by esterases to yield the decarbamylated metabolite NAP 226-90 [7] [9]. The N-oxide pathway accounts for <5% of rivastigmine biotransformation, detectable in plasma and cerebrospinal fluid via high-performance liquid chromatography (HPLC) [7]. This metabolite exemplifies bioactivation—a process where metabolic modification alters pharmacological activity without deactivation.
Table 2: Metabolic Pathways of Rivastigmine and Position of N-Oxidation
Metabolic Pathway | Primary Enzyme | Metabolite(s) | Relative Abundance |
---|---|---|---|
Hydrolysis | AChE/BuChE | NAP 226-90 | ~95% |
N-Oxidation | FMO/CYP | Rivastigmine N-Oxide | <5% |
N-Demethylation | CYP | Nor-rivastigmine | Trace |
N-Oxide metabolites typically exhibit altered distribution and excretion kinetics. Rivastigmine N-Oxide’s increased polarity reduces its volume of distribution (Vd < 1.8–2.7 L/kg observed for rivastigmine) and enhances renal clearance [2] [7]. Unlike the parent drug (40% protein bound), N-oxides often show diminished plasma protein binding, accelerating elimination. However, Rivastigmine N-Oxide may retain central nervous system access due to active transport mechanisms or passive diffusion under specific pH conditions, as evidenced by the CNS activity of structurally similar N-oxides like linaclotide N-oxide [6] [10].
The bioactivation potential of Rivastigmine N-Oxide extends beyond mere pharmacokinetic modulation. In vitro studies on pyridine N-oxide analogs demonstrate dual inhibitory effects on monoamine oxidase-B (MAO-B) and acetylcholinesterase, suggesting possible multifunctional neuropharmacological activity [6]. While direct evidence for Rivastigmine N-Oxide is limited, its structural similarity to these compounds implies:
In drug design, N-oxidation can be exploited to optimize pharmacokinetics. For instance, the conversion of risperidone to paliperidone N-oxide prolongs half-life. Rivastigmine N-Oxide’s stability (t₁/₂ > rivastigmine’s 1.5 hours) and reduced first-pass metabolism offer theoretical advantages for sustained cholinesterase inhibition, though clinical validation is pending [7] [9]. Furthermore, its role as a metabolic intermediate highlights its relevance in drug-drug interaction studies, particularly with CYP/FMO inducers or inhibitors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: